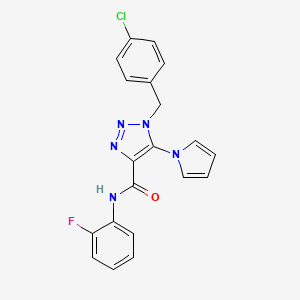

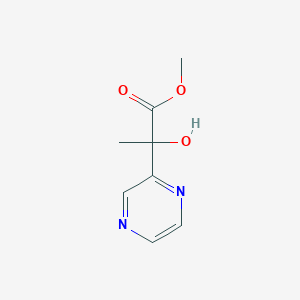

![molecular formula C19H19FN2O2S2 B2628661 2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 893994-81-5](/img/structure/B2628661.png)

2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” belong to a class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Fluoro-N-(4-methylphenyl)acetamide, consists of a benzene ring substituted with a fluoro group and a methyl group . The exact structure of “2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

The chemical reactions of benzenesulfonamides can vary widely depending on the other functional groups present in the molecule. Typically, these compounds can undergo reactions typical of other sulfonamides and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm³, a boiling point of 318.7±22.0 °C at 760 mmHg, and a flash point of 146.6±22.3 °C .Scientific Research Applications

Synthesis and Biochemical Evaluation

The synthesis and biochemical characterization of sulfonamide derivatives, including those related to the specified chemical structure, have been thoroughly investigated for their potential as enzyme inhibitors. For instance, sulfonamide compounds have been synthesized to target kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a critical role in neurodegenerative diseases. The synthesis process explores structure-activity relationships, leading to compounds with high affinity and specificity for the enzyme, providing tools for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Anticancer and Antimicrobial Properties

Derivatives of sulfonamides have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, Celecoxib derivatives have shown promising results in preclinical studies, indicating their potential to be developed into therapeutic agents with diverse biological activities (Küçükgüzel et al., 2013). Additionally, novel sulfonamide compounds have been synthesized and shown to possess significant antimicrobial and anticancer activities, further emphasizing the therapeutic potential of sulfonamide derivatives in treating various diseases (Sławiński et al., 2006).

Material Science Applications

Sulfonamide derivatives have also been applied in material science, particularly in enhancing the functional properties of textiles. For example, thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial finishing of cotton fabrics, demonstrating the versatility of sulfonamide derivatives in various applications beyond pharmacology (Mohamed et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. For example, 2-Fluoro-4-methylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on a compound like “2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” would likely depend on its biological activity and potential applications. For example, if it shows promising activity as an enzyme inhibitor, future research might focus on optimizing its potency and selectivity, or investigating its potential as a therapeutic agent .

properties

IUPAC Name |

2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-7-9-15(10-8-13)19-22-14(2)17(25-19)11-12-21-26(23,24)18-6-4-3-5-16(18)20/h3-10,21H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDXLFOYWBHGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

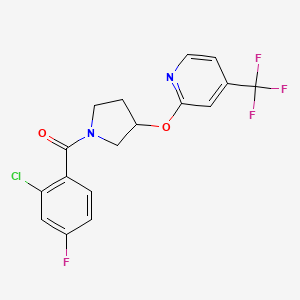

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)

![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)

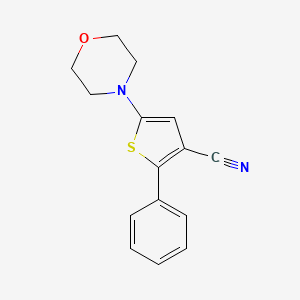

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)

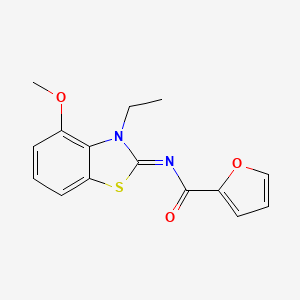

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)

![N-(2,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2628598.png)

![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)